

Comparative Docking Analysis of 2-Phenylquinoline Ligands in Cancer Research

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Compound of Interest

Compound Name: 2-Phenylquinoline-7-carbaldehyde

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A detailed examination of the binding affinities and interaction patterns of 2-phenylquinoline derivatives with key cancer-related protein targets.

In the landscape of modern drug discovery, 2-phenylquinoline derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including notable anticancer properties. Their rigid, planar structure provides an excellent scaffold for molecular recognition by various biological targets. This guide offers a comparative overview of molecular docking studies performed on 2-phenylquinoline ligands and their analogs, providing researchers, scientists, and drug development professionals with a consolidated resource for understanding their potential as targeted therapeutic agents. The following sections present quantitative binding data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate further research and development in this area.

Comparative Binding Affinities of Quinolone Derivatives

The following table summarizes the in-silico binding affinities of various quinoline and quinazoline derivatives against several key protein targets implicated in cancer progression. The data is compiled from multiple independent studies, and it is crucial to consider the methodological differences outlined in the experimental protocols section when comparing these values.

Ligand/Compound	Target Protein (PDB ID)	Docking Software	Binding Affinity (kcal/mol)	Reference
Thiopyrano[2,3-b]quinoline Derivative 1	CB1a (2IGR)	AutoDock Vina 4	-5.3	[1]
Thiopyrano[2,3-b]quinoline Derivative 4	CB1a (2IGR)	AutoDock Vina 4	-6.1	[1]
Pyrazoline Derivative 3	PI3K	Schrodinger 2016	-7.17	[2]
Pyrazoline Derivative 5	PI3K	Schrodinger 2016	-7.85	[2]
Quinoline Derivative 4	HIV Reverse Transcriptase (4I2P)	Glide (Schrodinger)	-10.675	[3]
Quinoline Derivative 5	HIV Reverse Transcriptase (4I2P)	Glide (Schrodinger)	-10.38	[3]
Quinoline Derivative 7	HIV Reverse Transcriptase (4I2P)	Glide (Schrodinger)	-10.23	[3]
Quinolin-4(1H)-one Derivative Q2	VEGFR-2	AutoDock Vina	-14.65	[4]
Quinolin-4(1H)-one Derivative Q6	VEGFR-2	AutoDock Vina	-11.31	[4]
2-((2-chlorobenzyl)amino)-6-	EGFR-TK	Not Specified	Not Reported (IC50 = 1.37 nM)	[5]

phenoxyquinazoli
n-4(1H)-one (8b)

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the comparative data. Below are summaries of the experimental protocols from the referenced literature.

Protocol 1: Docking of Thiopyrano[2,3-b]quinoline Derivatives against CB1a[1]

- Software: AutoDock Vina 4, Discovery Studio, and Protein-Ligand Interaction Profiler (PLIP).
- Protein Preparation: The three-dimensional structure of the CB1a protein was obtained from the Protein Data Bank (PDB ID: 2IGR).
- Ligand Preparation: The 2D structures of the thiopyrano[2,3-b]quinoline derivatives were drawn and converted to 3D structures.
- Docking Parameters: The grid box was centered on the active site of the protein. The exhaustiveness was set to 8.
- Analysis: The binding affinity, residual interactions, and hydrogen bonding were analyzed to determine the best-docked conformation.

Protocol 2: Docking of Pyrazoline Derivatives as PI3K Inhibitors[2]

- Software: Schrodinger 2016.
- Protein Preparation: The crystal structure of the target protein was prepared using the Protein Preparation Wizard in Maestro.
- Ligand Preparation: Ligands were prepared using the LigPrep module.

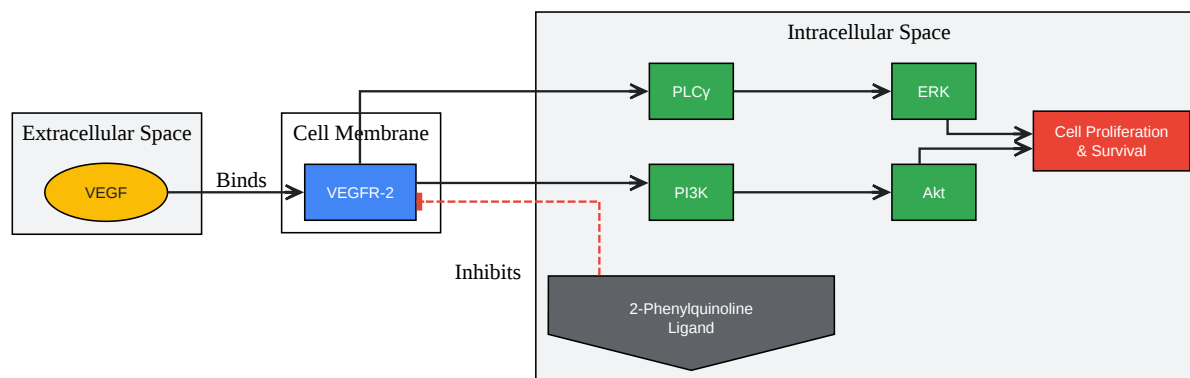
- Docking Procedure: Molecular docking was performed using the Glide module in extra precision (XP) mode.
- Analysis: Docking scores and binding interactions of the synthesized compounds were compared with reference drugs AMG-319 and PI-103.

Protocol 3: Docking of Quinoline Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors[3]

- Software: Glide (Schrodinger).
- Protein Preparation: The crystal structure of HIV reverse transcriptase (PDB ID: 4I2P) was used.
- Docking Procedure: Docking was carried out in extra precision (XP) mode.
- Analysis: Binding energies were calculated in kcal/mol, and ligand-protein interactions were analyzed using the XP Visualizer.

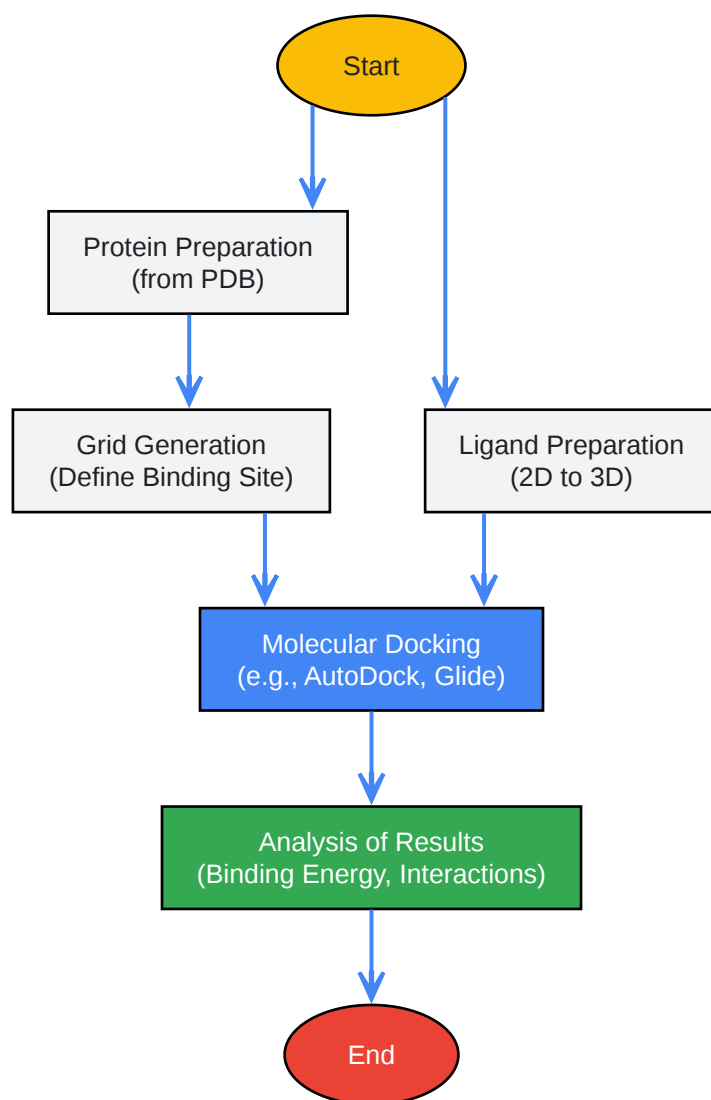
Signaling Pathway and Experimental Workflow

To provide a broader context for the application of 2-phenylquinoline ligands, the following diagrams illustrate a key signaling pathway they are often designed to inhibit and a typical workflow for in-silico molecular docking studies.



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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 2-phenylquinoline ligands.



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Caption: A generalized workflow for molecular docking studies.

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